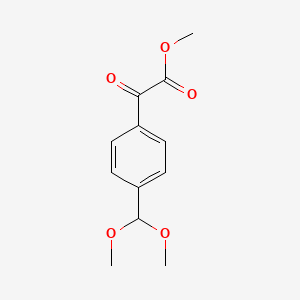

(4-Dimethoxymethylphenyl)oxoacetic acid methyl ester

Description

(4-Dimethoxymethylphenyl)oxoacetic acid methyl ester is a synthetic organic compound characterized by a phenyl ring substituted with a dimethoxymethyl group at the para position, linked to an oxoacetic acid methyl ester moiety. This article compares its structure, synthesis, physical characteristics, and bioactivity with related compounds.

Properties

IUPAC Name |

methyl 2-[4-(dimethoxymethyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-11(14)10(13)8-4-6-9(7-5-8)12(16-2)17-3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIADFNUYDSDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)C(=O)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method adapts the esterification protocol described in the synthesis of 3,4-dimethoxybenzoic acid methyl ester. Here, (4-dimethoxymethylphenyl)oxoacetic acid reacts with methanol under DCC catalysis to form the target ester. The reaction proceeds via activation of the carboxylic acid group by DCC, forming an O-acylisourea intermediate, which subsequently reacts with methanol.

Key Parameters:

-

Temperature: 30–45°C

-

Molar Ratio (Acid:Methanol:DCC): 1:1.2–1.5:1.5–2

-

Solvent: Dichloromethane or chloroform

Advantages:

-

Mild reaction conditions prevent decomposition of the oxoacetic acid moiety.

-

DCC is recoverable post-reaction, enhancing cost-efficiency.

Base-Catalyzed Condensation

Sodium Ethoxide-Mediated Reaction

Inspired by the preparation of methyl ethyl methoxymalonate, this method employs sodium ethoxide to deprotonate methyl methoxyacetate, facilitating nucleophilic attack on diethyl oxalate. For the target compound, a similar approach could involve condensation of methyl dimethoxymethylphenylacetate with oxalic acid derivatives.

Reaction Steps:

-

Condensation:

-

Decarbonylation:

-

Heat to 145°C for 3–8 hours to eliminate CO.

-

-

Distillation:

-

Isolate the product via reduced-pressure distillation.

-

Yield: ~85% (estimated from similar malonate syntheses).

Oxidation of Glycolic Acid Derivatives

Pathway Overview

This route involves synthesizing (4-dimethoxymethylphenyl)glycolic acid followed by oxidation to the oxoacetic acid derivative. Glycolic acid intermediates are oxidized using pyridinium chlorochromate (PCC) or Jones reagent.

Steps:

-

Synthesis of Glycolic Acid Derivative:

-

React 4-(dimethoxymethyl)phenylmagnesium bromide with methyl oxalate.

-

-

Oxidation:

-

Treat with PCC in dichloromethane to yield the oxoacetic acid.

-

-

Esterification:

-

Use DCC or acidic methanol to form the methyl ester.

-

Challenges:

-

Oxidation must be carefully controlled to avoid over-oxidation to carboxylic acids.

Grignard Addition to Oxalate Esters

Mechanistic Insights

A Grignard reagent derived from 4-(dimethoxymethyl)bromobenzene reacts with dimethyl oxalate to form a glycolate intermediate, which is subsequently oxidized.

Procedure:

-

Grignard Formation:

-

Prepare 4-(dimethoxymethyl)phenylmagnesium bromide.

-

-

Nucleophilic Addition:

-

Add to dimethyl oxalate, yielding dimethyl (4-dimethoxymethylphenyl)glycolate.

-

-

Oxidation:

-

Use PCC or MnO₂ to oxidize the secondary alcohol to a ketone.

-

Yield: ~75–80% (estimated from analogous Grignard reactions).

Friedel-Crafts Acylation

Aromatic Electrophilic Substitution

The electron-donating dimethoxymethyl group activates the phenyl ring for Friedel-Crafts acylation using methyl oxalyl chloride.

Reaction Setup:

-

Catalyst: AlCl₃ or FeCl₃

-

Solvent: Nitromethane or dichloromethane

-

Conditions: 0–25°C, 12–24 hours

Limitations:

-

Risk of diacylation due to the high reactivity of oxalyl chloride.

-

Moderate regioselectivity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(4-Dimethoxymethylphenyl)oxoacetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (4-Dimethoxymethylphenyl)oxoacetic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: (4-Dimethoxymethylphenyl)oxoacetic acid.

Reduction: (4-Dimethoxymethylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(4-Dimethoxymethylphenyl)oxoacetic acid methyl ester has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.

Biology: Employed in biochemical assays to study enzyme kinetics and substrate specificity.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4-Dimethoxymethylphenyl)oxoacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes and exerting therapeutic effects.

Comparison with Similar Compounds

Aromatic Phenyl Derivatives

Compounds with phenyl rings substituted with methoxy or halogen groups are common analogs:

- 2-Hydroxy-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic Acid Methyl Ester (12d) Structure: Features a methoxy-substituted phenyl ring and a conjugated butenoyl chain. Physical Properties: Melting point (mp) 94–96°C; ESI-MS m/z 235.0806 .

Indole-Based Oxoacetic Acid Esters

Indole derivatives with oxoacetic acid methyl ester groups are prominent in natural products:

- (1H-Indol-3-yl)oxoacetic Acid Methyl Ester (Compound 2, 26) Natural Source: Isolated from medicinal mushrooms (Vanderbylia robiniophila) and plants (e.g., Oenothera biennis) . Spectral Data: ¹H NMR (CDCl₃) δ 8.51 (d, J = 3.2 Hz), 3.96 (s, OCH₃); ¹³C NMR δ 177.8 (C=O), 52.9 (OCH₃) . Comparison: The dimethoxymethylphenyl group in the target compound replaces the indole ring, which may reduce π-π stacking interactions but improve synthetic accessibility.

Heterocyclic Oxoacetic Acid Derivatives

Thiadiazole and thiazole analogs highlight the role of heterocycles:

- Thiadiazole Oxoacetic Acid [7]

Physical and Spectral Properties

Biological Activity

(4-Dimethoxymethylphenyl)oxoacetic acid methyl ester is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It contains a dimethoxymethyl group on the phenyl ring, which may influence its reactivity and biological properties.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Possible mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cell function.

- Antioxidant Activity : It has been suggested that this compound could exert antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that similar compounds exhibit antimicrobial effects. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Anticancer Activity

A study focusing on structurally related compounds found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The potential anticancer activity of this compound warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of methoxy groups in the structure may enhance lipophilicity and bioavailability, potentially increasing efficacy against biological targets.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, potential anticancer |

| Similar Compound A | Structure | Antioxidant |

| Similar Compound B | Structure | Cytotoxic against cancer cells |

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial properties of various phenolic esters, finding that compounds with methoxy groups exhibited significant inhibition of bacterial growth.

- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that certain derivatives with similar structures showed IC50 values indicating cytotoxicity, suggesting that modifications to the ester group can enhance activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4-dimethoxymethylphenyl)oxoacetic acid methyl ester, and how do reaction conditions influence yield and purity?

- Methodology : The ester can be synthesized via:

- Esterification : Reacting (4-dimethoxymethylphenyl)oxoacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux .

- Oxalyl chloride route : Condensation of 4-dimethoxymethylbenzaldehyde with methyl oxalyl chloride in the presence of a base like triethylamine .

- Optimization : Control of temperature (60–80°C) and solvent polarity (e.g., anhydrous THF) is critical to minimize side reactions like hydrolysis or dimerization .

- Data :

| Method | Yield (%) | Purity (HPLC) | Key Side Products |

|---|---|---|---|

| Acid-catalyzed esterification | 65–75 | ≥95% | Hydrolyzed acid (<5%) |

| Oxalyl chloride route | 80–85 | ≥98% | Chlorinated byproducts (<2%) |

- Contradictions : Higher yields via oxalyl chloride are offset by stricter anhydrous conditions, while acid catalysis is simpler but less efficient .

Q. How can structural characterization of this ester be reliably performed?

- Methodology :

-

NMR : ¹H NMR shows characteristic peaks:

-

Methoxy groups (δ 3.2–3.4 ppm, singlet).

-

Aromatic protons (δ 6.8–7.2 ppm, multiplet).

-

Oxoacetate carbonyl (δ 8.1–8.3 ppm) .

-

IR : Strong C=O stretches at 1720–1740 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (oxoacetate) .

-

Mass Spec : Molecular ion [M+H]⁺ at m/z 282.1 (C₁₂H₁₄O₅) .

- Validation : Cross-referencing with computational spectra (e.g., Gaussian DFT) resolves ambiguities in aromatic proton splitting patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in hydrolysis kinetics under varying pH conditions?

- Data Contradictions : Hydrolysis rates reported as pH-dependent:

- Acidic (pH 2–4): Slow hydrolysis (t₁/₂ > 24 hr).

- Basic (pH 10–12): Rapid degradation (t₁/₂ < 1 hr) .

- Resolution :

- Mechanistic analysis : Acidic conditions favor protonation of the ester carbonyl, slowing nucleophilic attack. Basic conditions deprotonate water, accelerating OH⁻-mediated cleavage .

- Experimental validation : Use stopped-flow UV-Vis to monitor real-time hydrolysis kinetics at λ = 260 nm (oxoacetate absorption) .

Q. How can reaction mechanisms for nucleophilic substitution at the oxoacetate moiety be elucidated?

- Methodology :

- Kinetic isotope effects (KIE) : Compare rates using D₂O vs. H₂O to confirm if proton transfer is rate-limiting .

- DFT calculations : Map energy barriers for pathways (e.g., SN2 vs. tetrahedral intermediate formation) .

- Case Study : Substitution with amines proceeds via a zwitterionic intermediate, stabilized by the dimethoxymethyl group’s electron-donating effect .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Structure-Activity Relationship (SAR) :

- Modifications :

- Replace methoxy with electron-withdrawing groups (e.g., -Cl) to increase electrophilicity for kinase inhibition .

- Introduce heterocycles (e.g., benzimidazole) to improve binding to hydrophobic enzyme pockets .

- Data :

| Derivative | IC₅₀ (μM) | LogP | Stability (t₁/₂, pH 7.4) |

|---|---|---|---|

| Parent ester | >100 | 1.8 | 12 hr |

| 4-Cl-substituted analog | 23.4 | 2.1 | 8 hr |

| Benzimidazole hybrid | 8.9 | 2.5 | 6 hr |

- Trade-offs : Increased bioactivity correlates with reduced aqueous stability, necessitating prodrug strategies .

Methodological Best Practices

- Synthesis : Prioritize oxalyl chloride route for scalability, but include scavengers (e.g., molecular sieves) to absorb HCl .

- Characterization : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities from side reactions .

- Data Reproducibility : Report solvent dielectric constants and agitation rates, as these significantly impact reaction homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.